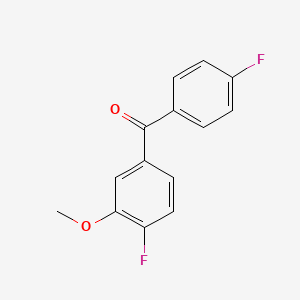
4,4'-Difluoro-3-methoxybenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Difluoro-3-methoxybenzophenone is an organic compound with the molecular formula C14H10F2O2 and a molecular weight of 248.22 g/mol . It is a derivative of benzophenone, characterized by the presence of two fluorine atoms and one methoxy group attached to the benzene rings. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Difluoro-3-methoxybenzophenone typically involves the acylation of fluorobenzene with p-fluorobenzoyl chloride in the presence of an aluminum chloride catalyst . The reaction is carried out in a petroleum ether solvent, resulting in the formation of the desired product along with hydrochloric acid as a byproduct.
Industrial Production Methods
Industrial production methods for 4,4’-Difluoro-3-methoxybenzophenone often involve similar synthetic routes but on a larger scale. The process includes the preparation of fluoroboric diazonium salt, followed by reduced pressure distillation and subsequent reactions with catalysts and solvents to yield high-purity 4,4’-Difluoro-3-methoxybenzophenone .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Difluoro-3-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
4,4’-Difluoro-3-methoxybenzophenone is widely used in scientific research due to its unique properties. Some of its applications include:
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 4,4’-Difluoro-3-methoxybenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4,4’-Difluoro-3-methoxybenzophenone include:
- 4,4’-Difluorobenzophenone
- 3,4-Difluoro-4’-methoxybenzophenone
- 4-Methoxybenzophenone
Uniqueness
4,4’-Difluoro-3-methoxybenzophenone is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both fluorine atoms and a methoxy group enhances its reactivity and stability, making it suitable for various specialized applications .
Propriétés
Numéro CAS |
94108-96-0 |
|---|---|
Formule moléculaire |
C14H10F2O2 |
Poids moléculaire |
248.22 g/mol |
Nom IUPAC |
(4-fluoro-3-methoxyphenyl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C14H10F2O2/c1-18-13-8-10(4-7-12(13)16)14(17)9-2-5-11(15)6-3-9/h2-8H,1H3 |
Clé InChI |
ZNHQUAKTZJQHQJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





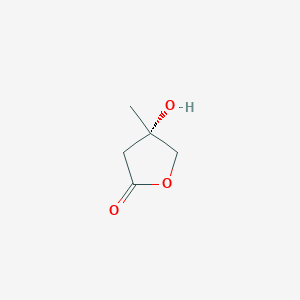
![N,N-dimethyl-4-phenyl-4-[4-(trifluoromethyl)phenyl]but-3-en-1-amine](/img/structure/B12835943.png)
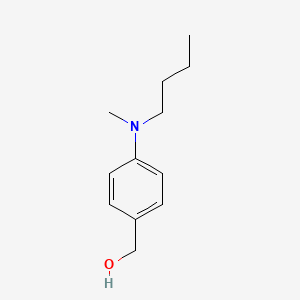
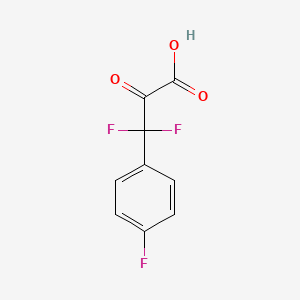
![8-bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12835963.png)
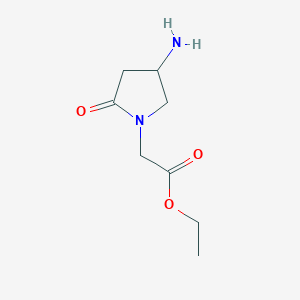

![N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12835979.png)
![(3AR,8aS)-2-(4-methoxypyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12835980.png)
![Pyrido[2,3-c]pyridazin-4(1h)-one](/img/structure/B12835986.png)

